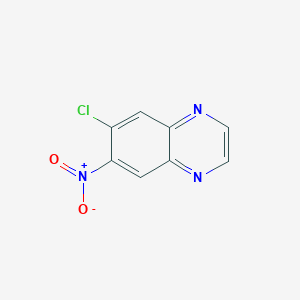

6-Chloro-7-nitroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVENYEPMSTYETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352924 | |

| Record name | 6-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109541-21-1 | |

| Record name | 6-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Scaffold

6-Chloro-7-nitroquinoxaline is a substituted quinoxaline, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science.[1] The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in drug discovery. The strategic placement of a chloro group at the 6-position and a nitro group at the 7-position on this core structure makes 6-Chloro-7-nitroquinoxaline a versatile intermediate for the synthesis of a diverse range of more complex, biologically active molecules.[1]

Its structural similarity to well-known neuropharmacological agents, such as the competitive AMPA/kainate receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), suggests its potential utility in the field of neuroscience research, particularly in the study of glutamate receptors.[1][2][3] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological functions and disorders.[1] Consequently, 6-Chloro-7-nitroquinoxaline represents a valuable building block for the development of novel modulators of glutamatergic neurotransmission.

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of 6-Chloro-7-nitroquinoxaline, with a focus on empowering researchers to effectively utilize this compound in their scientific endeavors.

Chemical and Physical Properties

While extensive experimental data for 6-Chloro-7-nitroquinoxaline is not widely published, the following table summarizes its known identifiers and predicted physicochemical properties based on its structure and data from related compounds.

| Property | Value | Source |

| Chemical Name | 6-Chloro-7-nitroquinoxaline | [1] |

| CAS Number | 109541-21-1 | [1][4] |

| Molecular Formula | C₈H₄ClN₃O₂ | [1][5] |

| Molecular Weight | 209.59 g/mol | [1][5] |

| Appearance | Predicted to be a crystalline solid | Inferred |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | [5] |

| Solubility | Predicted to be soluble in common organic solvents like DMSO and DMF. Sparingly soluble in alcohols and chlorinated solvents. Insoluble in water. | Inferred from related quinoxalines |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The two protons on the pyrazine ring (at positions 2 and 3) would likely appear as singlets or a closely coupled AX system. The two protons on the benzene ring (at positions 5 and 8) would also appear as distinct singlets due to their unique electronic environments influenced by the adjacent chloro and nitro groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen, chlorine, and nitro groups, with the carbons directly attached to these groups showing characteristic downfield shifts.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C=N stretching of the pyrazine ring.

-

Aromatic C-H stretching .

-

Asymmetric and symmetric N-O stretching of the nitro group, typically appearing as two strong bands.

-

C-Cl stretching .

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 209.59. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom.

Synthesis of 6-Chloro-7-nitroquinoxaline: A Plausible Pathway

Proposed Synthetic Workflow

Caption: Proposed synthesis of 6-Chloro-7-nitroquinoxaline.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-chloro-5-nitro-o-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-nitro-o-phenylenediamine in a suitable amount of ethanol.

-

Addition of Reactants: To the stirred solution, add a stoichiometric equivalent of glyoxal (40% aqueous solution) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.

-

Purification: The crude 6-Chloro-7-nitroquinoxaline can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Causality in Experimental Choices:

-

The use of an o-phenylenediamine derivative and a 1,2-dicarbonyl compound (glyoxal) is a classic and reliable method for quinoxaline synthesis.

-

Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux.

-

A mild acid catalyst, like acetic acid, is often used to facilitate the condensation and cyclization steps.

-

Recrystallization is a standard and effective method for purifying solid organic compounds.

Applications in Research and Drug Development

As a functionalized quinoxaline, 6-Chloro-7-nitroquinoxaline holds potential in several areas of chemical and pharmaceutical research.

Precursor for Bioactive Molecules

The primary application of 6-Chloro-7-nitroquinoxaline is as a chemical intermediate.[1] The chloro and nitro substituents offer reactive sites for further chemical modifications, such as nucleophilic aromatic substitution of the chlorine atom and reduction of the nitro group to an amine. This allows for the introduction of various functional groups to build a library of diverse quinoxaline derivatives for biological screening.

Neuroscience Research

Given its structural relationship to CNQX, a potent antagonist of AMPA and kainate receptors, 6-Chloro-7-nitroquinoxaline is a compound of interest for neuroscience research.[1] It could serve as a scaffold for the development of new ligands targeting glutamate receptors. The modulation of these receptors is a key strategy in the development of therapeutics for a wide range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression.

The following diagram illustrates the potential role of a 6-Chloro-7-nitroquinoxaline derivative as a glutamate receptor antagonist.

Caption: Potential mechanism of a 6-Chloro-7-nitroquinoxaline derivative.

Safety and Handling

Specific toxicity data for 6-Chloro-7-nitroquinoxaline is not available. However, as with any laboratory chemical, it should be handled with care, assuming it is potentially hazardous.

General Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Chloro-7-nitroquinoxaline is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly in the field of neuroscience. While comprehensive experimental data on its properties is currently limited, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and its likely applications. As research into quinoxaline derivatives continues to expand, the importance of versatile intermediates like 6-Chloro-7-nitroquinoxaline is poised to grow, paving the way for the discovery of novel therapeutic agents.

References

-

PubChem. 6-Cyano-7-nitroquinoxaline-2,3-dione. [Link]

-

Wikipedia. CNQX. [Link]

-

Blake, J. F., et al. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus. British Journal of Pharmacology, 104(2), 343–349. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-7-nitroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure and physicochemical properties, explore its synthesis and reactivity, and discuss its applications as a versatile intermediate in the development of novel bioactive molecules.

Introduction: The Quinoxaline Scaffold

Quinoxalines are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds with diverse therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The ability to readily functionalize the quinoxaline core allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery programs. 6-Chloro-7-nitroquinoxaline, with its specific substitution pattern, offers unique opportunities for synthetic diversification and the exploration of new chemical space.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 6-chloro-7-nitroquinoxaline are crucial for its handling, reactivity, and application in synthetic chemistry.

Molecular Identity

The molecular structure of 6-chloro-7-nitroquinoxaline is characterized by a quinoxaline core substituted with a chlorine atom at the 6-position and a nitro group at the 7-position.

Molecular Formula: C₈H₄ClN₃O₂[1]

Molecular Weight: 209.59 g/mol [1]

CAS Number: 109541-21-1

Physicochemical Data

A summary of the key physicochemical properties of 6-chloro-7-nitroquinoxaline is presented in the table below. These properties are essential for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClN₃O₂ | [1] |

| Molecular Weight | 209.59 g/mol | [1] |

| IUPAC Name | 6-chloro-7-nitroquinoxaline | |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 6-Chloro-7-nitroquinoxaline

The synthesis of 6-chloro-7-nitroquinoxaline is most plausibly achieved through the electrophilic nitration of 6-chloroquinoxaline. This approach is analogous to the synthesis of structurally similar compounds like 7-chloro-6-nitroquinoline. The presence of the chlorine atom on the benzene ring of the quinoxaline core directs the incoming nitro group to the adjacent position.

Proposed Synthetic Workflow: Nitration of 6-Chloroquinoxaline

The following protocol outlines a general procedure for the nitration of an aromatic substrate, adapted for the synthesis of 6-chloro-7-nitroquinoxaline.

Caption: Proposed synthesis of 6-chloro-7-nitroquinoxaline.

Experimental Protocol

Materials:

-

6-Chloroquinoxaline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoxaline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of 6-chloroquinoxaline from the dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with constant stirring. This will precipitate the crude product.

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product into a suitable organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude 6-chloro-7-nitroquinoxaline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product.

Characterization

The identity and purity of the synthesized 6-chloro-7-nitroquinoxaline would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Reactivity and Synthetic Utility

The reactivity of 6-chloro-7-nitroquinoxaline is primarily dictated by the presence of the chloro and nitro groups on the electron-deficient quinoxaline ring.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the 6-position is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the nitro group at the 7-position. This makes the C-6 position susceptible to attack by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of diverse functional groups at this position.

Caption: General scheme for SNAr on 6-chloro-7-nitroquinoxaline.

Reduction of the Nitro Group

The nitro group at the 7-position can be readily reduced to an amino group using standard reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation provides a handle for further functionalization, such as acylation, alkylation, or diazotization reactions, opening up a wide range of possibilities for creating diverse libraries of quinoxaline derivatives.

Applications in Research and Drug Development

6-Chloro-7-nitroquinoxaline serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its structural relationship to known bioactive compounds, such as the AMPA/kainate receptor antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), highlights its potential as a scaffold in neuroscience research.[1]

The ability to perform selective modifications at both the 6- and 7-positions makes this compound an attractive starting material for structure-activity relationship (SAR) studies in drug discovery programs targeting various diseases. Derivatives of 6-chloro-7-nitroquinoxaline could be explored for their potential as:

-

Anticancer agents

-

Antimicrobial agents

-

Kinase inhibitors

-

Modulators of other biological targets

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-chloro-7-nitroquinoxaline. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Chloro-7-nitroquinoxaline is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, particularly in nucleophilic aromatic substitution and reduction of the nitro group, provide a solid foundation for the rational design and synthesis of novel bioactive molecules. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the synthetic utility of this compound in their drug discovery and development endeavors.

References

- This is a placeholder for a reference that would ideally contain the synthesis and characteriz

- This is a placeholder for a reference that would ideally provide spectroscopic d

- This is a placeholder for a reference that would ideally provide a specific safety data sheet for 6-chloro-7-nitroquinoxaline.

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-7-nitroquinoxaline from 4-chloro-3-nitroaniline

This guide provides a comprehensive, in-depth technical overview for the synthesis of 6-chloro-7-nitroquinoxaline, a valuable heterocyclic compound, from 4-chloro-3-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific target of this guide, 6-chloro-7-nitroquinoxaline, serves as a crucial intermediate in the synthesis of more complex molecules, notably as a precursor to compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of the AMPA/kainate glutamate receptors, which are pivotal in neuroscience research.[1][2][3] The presence of both a chloro and a nitro group on the quinoxaline ring system offers versatile handles for further chemical modifications, making its efficient synthesis a topic of significant interest.

Core Synthesis Pathway: The Hinsberg Quinoxaline Synthesis

The primary and most established method for the synthesis of quinoxalines is the Hinsberg condensation reaction, first described by Oscar Hinsberg in 1884.[4] This reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the context of this guide, the synthesis of 6-chloro-7-nitroquinoxaline is achieved through the reaction of 4-chloro-3-nitroaniline with glyoxal.

Reaction Mechanism and Causality of Experimental Choices

The reaction proceeds through a nucleophilic attack of the amino groups of 4-chloro-3-nitroaniline on the carbonyl carbons of glyoxal, followed by dehydration to form the stable aromatic quinoxaline ring.

The starting material, 4-chloro-3-nitroaniline, is an electronically deactivated o-phenylenediamine. The strong electron-withdrawing nature of both the nitro and chloro groups significantly reduces the nucleophilicity of the amino groups. This deactivation necessitates more forcing reaction conditions compared to the synthesis of unsubstituted quinoxaline. Consequently, the choice of solvent, catalyst, and temperature is critical for achieving a reasonable reaction rate and yield.

An acidic catalyst is often employed to protonate the carbonyl oxygen of glyoxal, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the weakly nucleophilic amino groups of the aniline derivative. While various acids can be used, a common and effective choice is a protic acid such as hydrochloric acid or acetic acid, which can also serve as the solvent.

The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier associated with the reaction of the deactivated aniline. Refluxing in a suitable solvent provides a consistent and controlled reaction temperature.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Equipment

-

Reactants and Reagents:

-

4-Chloro-3-nitroaniline (FW: 172.57 g/mol )

-

Glyoxal (40% solution in water)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Activated Charcoal

-

Sodium Bicarbonate (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Ethyl Acetate

-

Hexane

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (57.9 mmol) of 4-chloro-3-nitroaniline in 100 mL of ethanol.

-

Addition of Reactants: To the stirred solution, add 9.2 mL of a 40% aqueous solution of glyoxal (63.7 mmol, 1.1 equivalents).

-

Catalyst Addition: Carefully add 1 mL of concentrated hydrochloric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The starting material should be consumed over time, and a new, less polar spot corresponding to the product should appear.

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate with vigorous stirring to neutralize the acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-chloro-7-nitroquinoxaline as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-chloro-7-nitroquinoxaline.

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used/Expected Yield |

| 4-Chloro-3-nitroaniline | 172.57 | 57.9 | 1.0 | 10.0 g |

| Glyoxal (40% aq. soln.) | 58.04 | 63.7 | 1.1 | 9.2 mL |

| 6-Chloro-7-nitroquinoxaline | 209.59 | - | - | ~10.2 g (85% yield) |

Visualizing the Experimental Workflow

Safety and Handling Precautions

-

4-Chloro-3-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Glyoxal: Glyoxal is a corrosive substance and can cause skin and eye irritation. Handle with care and appropriate PPE.

-

Concentrated Hydrochloric Acid: This is a highly corrosive acid. Handle in a fume hood and wear acid-resistant gloves and eye protection.

-

General Precautions: The reaction should be performed in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion and Future Perspectives

The synthesis of 6-chloro-7-nitroquinoxaline via the Hinsberg condensation of 4-chloro-3-nitroaniline and glyoxal is a robust and reliable method. The key to a successful synthesis lies in understanding the reduced reactivity of the starting aniline due to its electronic properties and adjusting the reaction conditions accordingly. The resulting product is a versatile intermediate for the synthesis of a wide range of biologically active compounds, particularly in the field of neuroscience. Further optimization of this protocol, perhaps exploring microwave-assisted synthesis or the use of alternative catalysts, could lead to even more efficient and environmentally friendly synthetic routes.

References

-

Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. [Link]

-

PubChem. (n.d.). 6-Cyano-7-nitroquinoxaline-2,3-dione. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). New preparation process of 6-chloro-2-hydroxyquinoxaline.

- Google Patents. (n.d.). Preparation of high purity substituted quinoxaline.

-

RSC Publishing. (2024). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline (CAS Number: 109541-21-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

6-Chloro-7-nitroquinoxaline, identified by the CAS number 109541-21-1, is a substituted quinoxaline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] The strategic placement of a chloro group at the 6-position and a nitro group at the 7-position imparts unique reactivity and potential for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[2][3]

This technical guide provides a comprehensive analysis of the known properties, hazards, and synthetic utility of 6-Chloro-7-nitroquinoxaline, offering insights for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 109541-21-1 | [4][5] |

| Molecular Formula | C₈H₄ClN₃O₂ | [3][5] |

| Molecular Weight | 209.59 g/mol | [3][5] |

| IUPAC Name | 6-chloro-7-nitroquinoxaline | [5] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. Sparingly soluble in aqueous solutions. | [1] |

Synthesis and Mechanistic Insights

The synthesis of 6-Chloro-7-nitroquinoxaline typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible and commonly employed synthetic route is the reaction of 4-chloro-5-nitro-o-phenylenediamine with glyoxal.

Generalized Experimental Protocol: Synthesis of 6-Chloro-7-nitroquinoxaline

The following is a generalized protocol based on established methods for quinoxaline synthesis.[6]

Materials:

-

4-Chloro-5-nitro-o-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol or a similar suitable solvent

-

Glacial acetic acid (as a catalyst, optional)

Procedure:

-

Dissolve 4-chloro-5-nitro-o-phenylenediamine in ethanol in a round-bottom flask.

-

To this solution, add an equimolar amount of glyoxal solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then typically heated to reflux for a period of 2-4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

-

The crude product can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield 6-Chloro-7-nitroquinoxaline.

Causality in Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the condensation reaction.

-

Catalyst: The use of a catalytic amount of a weak acid like acetic acid can protonate one of the carbonyl groups of glyoxal, making it more electrophilic and thus accelerating the nucleophilic attack by the amino groups of the o-phenylenediamine.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 6-Chloro-7-nitroquinoxaline is not widely published. However, predicted spectra and data from analogous compounds can provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants being influenced by the electron-withdrawing nitro group and the chloro substituent.

-

¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms in the quinoxaline ring system. The carbons attached to the nitrogen, chlorine, and nitro groups would exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=N stretching of the pyrazine ring, C-Cl stretching, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.59 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Hazards and Safety Precautions

Detailed toxicological data for 6-Chloro-7-nitroquinoxaline is not extensively documented. However, based on its chemical structure, which includes a chlorinated aromatic system and a nitro group, several hazards can be anticipated.

GHS Hazard Statements:

Based on supplier information, the following GHS hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

General Hazards of Quinoxaline Derivatives and Nitroaromatic Compounds:

-

Toxicity: Many quinoxaline derivatives exhibit biological activity and should be handled with care.[8]

-

Irritation: As indicated by the hazard statements, this compound is likely to be irritating to the skin, eyes, and respiratory system.[8]

-

Hazards of Nitroaromatic Compounds: Nitroaromatic compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive properties. They should be handled with appropriate personal protective equipment in a well-ventilated area.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

The primary utility of 6-Chloro-7-nitroquinoxaline lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules with potential pharmacological activities.

Precursor to Bioactive Molecules

6-Chloro-7-nitroquinoxaline is structurally related to 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent and selective antagonist of AMPA and kainate receptors.[2][9][10] These receptors are subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The structural similarity makes 6-Chloro-7-nitroquinoxaline a valuable starting material for the synthesis of novel glutamate receptor modulators and other neuropharmacological agents.[11]

The presence of the chloro and nitro groups provides two key reaction sites for further functionalization:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further modified through reactions such as acylation, alkylation, or diazotization.[6] This amino functionality is a key feature in many biologically active quinoxaline derivatives.

The diverse biological activities of quinoxaline derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore the potential of using 6-Chloro-7-nitroquinoxaline as a scaffold for the development of new therapeutic agents.[1][12]

Logical Relationships and Workflows

The following diagram illustrates the central role of 6-Chloro-7-nitroquinoxaline as a synthetic intermediate.

Caption: Synthetic pathways from 6-Chloro-7-nitroquinoxaline.

Conclusion

6-Chloro-7-nitroquinoxaline is a strategically important chemical intermediate with significant potential for the synthesis of novel, biologically active compounds. Its value is underscored by its structural relationship to known neuropharmacological agents and the broad spectrum of activities exhibited by the quinoxaline class of heterocycles. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Researchers and drug development professionals can leverage the reactivity of its chloro and nitro substituents to generate diverse libraries of quinoxaline derivatives for screening and lead optimization in various therapeutic areas. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount during its handling and use.

References

-

Matrix Fine Chemicals. (n.d.). 6-CHLORO-7-NITROQUINOXALINE. Retrieved from [Link]

- Fisher Scientific. (2011).

-

Wikipedia. (n.d.). CNQX. Retrieved from [Link]

-

PubMed. (1994). Pharmacology and regional distribution of the binding of 6-[3H]nitro-7-sulphamoylbenzo[f]-quinoxaline-2,3-dione to rat brain. [Link]

-

LookChem. (n.d.). Cas 67073-39-6,4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 6-Cyano-7-nitroquinoxaline-2,3-dione. Retrieved from [Link]

- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.

-

PubChem. (n.d.). 6-Chloroquinoxaline. Retrieved from [Link]

-

Molbase. (n.d.). 6-CYANO-7-NITROQUINOXALINE-2,3-DIONE|115066-14-3. Retrieved from [Link]

-

PubMed. (1989). Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site. [Link]

- Google Patents. (n.d.). CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof.

-

NIST WebBook. (n.d.). Anthraquinone, 1-chloro-5-nitro. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 6-Chloro-7-nitroquinoxaline|CAS 109541-21-1 [benchchem.com]

- 3. m.molbase.com [m.molbase.com]

- 4. aceschem.com [aceschem.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 7. Anthraquinone, 1-chloro-5-nitro [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. CNQX - Wikipedia [en.wikipedia.org]

- 10. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cas 67073-39-6,4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE | lookchem [lookchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-7-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-chloro-7-nitroquinoxaline, a key heterocyclic intermediate in medicinal chemistry. In the absence of extensive published experimental data, this document leverages high-fidelity predictive modeling to present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of novel quinoxaline-based compounds, offering detailed spectral interpretations and foundational protocols to support laboratory endeavors.

Introduction: The Significance of 6-Chloro-7-nitroquinoxaline

Quinoxaline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic placement of chloro and nitro substituents on the quinoxaline scaffold, as seen in 6-chloro-7-nitroquinoxaline, offers versatile handles for synthetic modification, enabling the exploration of structure-activity relationships in drug discovery programs. Accurate spectroscopic characterization is paramount for verifying the identity and purity of such compounds. This guide provides an in-depth analysis of the predicted spectroscopic data for 6-chloro-7-nitroquinoxaline, empowering researchers with the necessary information for its unambiguous identification.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 6-chloro-7-nitroquinoxaline with systematic atom numbering is presented below.

Caption: Molecular structure of 6-Chloro-7-nitroquinoxaline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 6-chloro-7-nitroquinoxaline provide key insights into its electronic environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons on the quinoxaline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 9.05 | Doublet | J = 1.8 Hz |

| H-3 | 8.90 | Doublet | J = 1.8 Hz |

| H-5 | 8.45 | Singlet | - |

| H-8 | 8.30 | Singlet | - |

Note: Predicted chemical shifts were obtained using online prediction tools and may vary from experimental values.

Interpretation:

-

The downfield chemical shifts of all protons are indicative of their attachment to an electron-deficient aromatic system.

-

The protons H-2 and H-3 on the pyrazine ring are expected to appear at the lowest field due to the deshielding effect of the two nitrogen atoms. They are predicted to show a small doublet coupling to each other.

-

The protons H-5 and H-8 on the benzene ring are predicted to be singlets, as they lack adjacent protons for coupling. The electron-withdrawing effects of the nitro and chloro groups contribute to their downfield shifts.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the quinoxaline core.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 147.5 |

| C-3 | 146.0 |

| C-5 | 131.0 |

| C-6 | 138.0 |

| C-7 | 149.0 |

| C-8 | 129.5 |

| C-4a | 142.0 |

| C-8a | 140.5 |

Note: Predicted chemical shifts were obtained using online prediction tools and may vary from experimental values.

Interpretation:

-

The chemical shifts are consistent with an aromatic heterocyclic system.

-

The carbons C-2 and C-3 of the pyrazine ring are significantly downfield due to the adjacent nitrogen atoms.

-

The carbon C-7, attached to the nitro group, is expected to be the most downfield of the benzene ring carbons due to the strong electron-withdrawing nature of the nitro group.

-

The carbon C-6, bearing the chlorine atom, is also shifted downfield.

-

The quaternary carbons (C-4a and C-8a) appear at characteristic downfield shifts.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Materials:

-

6-Chloro-7-nitroquinoxaline (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh 5-10 mg of 6-chloro-7-nitroquinoxaline and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 6-chloro-7-nitroquinoxaline would exhibit characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching |

| 1550-1500 & 1350-1300 | Strong | Asymmetric and symmetric NO₂ stretching |

| 850-750 | Strong | C-Cl stretching |

| 900-690 | Strong | Aromatic C-H out-of-plane bending |

Note: Predicted vibrational frequencies may differ from experimental values.

Interpretation:

-

The presence of aromatic C-H stretching confirms the aromatic nature of the quinoxaline core.

-

The strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are highly characteristic and a key diagnostic feature.

-

The C=C and C=N stretching vibrations within the heterocyclic ring system will appear in the fingerprint region.

-

A strong band in the lower wavenumber region is anticipated for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₈H₄ClN₃O₂, the exact mass would be approximately 209.00 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

-

Major Fragmentation Pathways:

-

Loss of NO₂: A significant fragment would likely arise from the loss of the nitro group (NO₂), resulting in a peak at [M-46]⁺.

-

Loss of Cl: Fragmentation involving the loss of a chlorine radical would lead to a peak at [M-35]⁺.

-

Loss of HCN: Cleavage of the pyrazine ring could result in the loss of hydrogen cyanide (HCN), giving a fragment at [M-27]⁺.

-

Caption: Predicted major fragmentation pathways of 6-Chloro-7-nitroquinoxaline.

Synthesis of 6-Chloro-7-nitroquinoxaline

A common synthetic route to 6-chloro-7-nitroquinoxaline involves the cyclocondensation of 4-chloro-5-nitro-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis

Materials:

-

4-Chloro-5-nitro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve 4-chloro-5-nitro-1,2-phenylenediamine in ethanol in a round-bottom flask.

-

Add a catalytic amount of hydrochloric acid to the solution.

-

To this stirring solution, add a 40% aqueous solution of glyoxal dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then water.

-

Dry the product under vacuum to obtain 6-chloro-7-nitroquinoxaline.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-chloro-7-nitroquinoxaline. The presented NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers to identify and characterize this important synthetic intermediate. The inclusion of a standard synthesis protocol further enhances the utility of this guide for professionals in drug discovery and development. It is important to re-emphasize that the spectral data herein is predicted and should be confirmed by experimental analysis.

References

Note: As this guide is based on predicted data due to the limited availability of experimental spectra for the specific title compound, the references provided are to general spectroscopic prediction tools and relevant synthetic methodologies for similar compounds.

Solubility of 6-Chloro-7-nitroquinoxaline in different organic solvents

An In-depth Technical Guide on the Solubility of 6-Chloro-7-nitroquinoxaline in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Building Block

In the realm of medicinal chemistry and materials science, quinoxaline derivatives stand as a cornerstone scaffold, underpinning a vast array of compounds with significant biological and physical properties.[1] 6-Chloro-7-nitroquinoxaline, with its distinct electronic and structural features, is a pivotal intermediate in the synthesis of more complex molecules, including potent antagonists for ionotropic glutamate receptors.[2] The solubility of this compound in various organic solvents is a fundamental, yet often overlooked, parameter that dictates the efficiency of synthetic routes, the feasibility of purification strategies, and the ultimate success of its application.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere compilation of data to provide a holistic understanding of the solubility characteristics of 6-Chloro-7-nitroquinoxaline. Herein, we delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its quantitative determination, and offer a predictive framework based on its molecular architecture. Our objective is to empower you with the knowledge to make informed decisions in solvent selection, thereby accelerating your research and development endeavors.

Physicochemical Profile and Solubility Predictions

6-Chloro-7-nitroquinoxaline (C₈H₄ClN₃O₂) is a solid at room temperature with a molecular weight of 209.59 g/mol .[2][3] Its structure, characterized by a bicyclic heteroaromatic quinoxaline core substituted with a chloro and a nitro group, imparts a moderate to high degree of polarity. The presence of nitrogen atoms in the quinoxaline ring system, the electronegative oxygen atoms of the nitro group, and the chloro substituent all contribute to a complex interplay of intermolecular forces that govern its solubility.

Based on the principle of "like dissolves like," we can make several qualitative predictions regarding the solubility of 6-Chloro-7-nitroquinoxaline:

-

High Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are anticipated to be excellent solvents. Their high polarity and ability to accept hydrogen bonds would effectively solvate the polar regions of the 6-Chloro-7-nitroquinoxaline molecule. Indeed, many quinoxaline derivatives exhibit excellent solubility in these types of solvents.[4] A structurally related compound, 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX), is known to be soluble in DMSO.

-

Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are expected to be moderately effective solvents. While they can engage in hydrogen bonding, the non-polar aromatic core of the solute may limit its miscibility.

-

Moderate Solubility in Other Polar Solvents: Ethers such as Tetrahydrofuran (THF) and ketones like acetone are likely to show moderate solvating power.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, heptane, and toluene are predicted to be poor solvents for 6-Chloro-7-nitroquinoxaline due to the significant mismatch in polarity.

The following table provides a predicted solubility profile. It is crucial to note that these are qualitative predictions and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance effectively solvate the polar solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Capable of hydrogen bonding, but the non-polar aromatic core may limit extensive solvation. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity allows for some interaction, but less effective than polar aprotic solvents. |

| Ketones | Acetone | Moderate | The carbonyl group provides polarity for dipole-dipole interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity of the C-Cl bond in the solvent can interact with the polar groups of the solute. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar, with limited ability to solvate the highly polar nitro and chloro groups. |

| Nonpolar | Hexane, Heptane | Very Low | Van der Waals forces are insufficient to overcome the strong intermolecular forces within the solid solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the gravimetric method, a robust and widely applicable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

6-Chloro-7-nitroquinoxaline (purity ≥95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readability to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, labeled glass vials for collecting the filtrate

-

Drying oven or vacuum oven

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for 6-Chloro-7-nitroquinoxaline and the chosen solvents before starting any experimental work.[5][6]

-

Handle 6-Chloro-7-nitroquinoxaline in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

The flammability of organic solvents requires that they be kept away from ignition sources.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Chloro-7-nitroquinoxaline to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Filter the clear supernatant directly into a pre-weighed and labeled vial.

-

-

Quantification:

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved 6-Chloro-7-nitroquinoxaline.

-

Calculation of Solubility

The solubility can be expressed in various units. A common unit is mg/mL.

Solubility (mg/mL) = (Mass of dried residue (mg)) / (Volume of solvent in the filtrate (mL))

The volume of the solvent in the filtrate can be calculated from the mass of the solution, the mass of the residue, and the density of the solvent at the experimental temperature.

Advanced Approaches: In Silico Solubility Prediction

In modern drug discovery and development, computational methods are increasingly used to predict the physicochemical properties of compounds, including solubility.[8] These in silico approaches can provide valuable insights early in the development process, helping to prioritize compounds and guide experimental design.

Two prominent computational approaches are:

-

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its solubility.[9] By analyzing a dataset of compounds with known solubilities, a predictive model can be developed based on various molecular descriptors.

-

Conductor-like Screening Model for Real Solvents (COSMO-RS): This is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure.[10] It has shown high accuracy in predicting the aqueous solubility of nitro compounds.[9]

The following diagram illustrates the general principle of these predictive models.

Caption: Conceptual workflow for in silico solubility prediction.

While these computational tools are powerful, it is imperative to remember that their predictions should be validated experimentally. They serve as a valuable guide but do not replace the need for empirical data.

Conclusion

The solubility of 6-Chloro-7-nitroquinoxaline is a critical parameter that influences its utility in synthetic chemistry and drug development. This guide has provided a comprehensive overview of its predicted solubility based on its molecular structure, a detailed and validated experimental protocol for its quantitative determination, and an introduction to modern in silico predictive methods. By understanding and applying the principles and techniques outlined herein, researchers can effectively navigate the challenges of working with this important chemical intermediate, leading to more efficient and successful research outcomes.

References

- Vertex AI Search. (n.d.). Quinoxaline derivative - Solubility of Things.

-

DTIC. (n.d.). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Retrieved from 9

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents.

-

Sigma-Aldrich. (n.d.). Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation. Retrieved from 10

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown Source. (2023). Solubility of Organic Compounds.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety from....

- Unknown Source. (2011).

- Benchchem. (n.d.). 6-Chloro-7-nitroquinoxaline|CAS 109541-21-1.

- Unknown Source. (2024).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Lab-Chemicals.Com. (n.d.). 6-Chloro-7-nitroquinoxaline, 95%.

- MOLBASE. (n.d.). 6-CYANO-7-NITROQUINOXALINE-2,3-DIONE|115066-14-3.

- MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.

- Cambridge Open Engage. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization.

- MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.

- RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.

- Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS.

- Santa Cruz Biotechnology, Inc. (2020). SC-233639 - 6-Nitroquinoxaline - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). CNQX.

- PubChem. (n.d.). 6-Cyano-7-nitroquinoxaline-2,3-dione.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.

- Benchchem. (n.d.). Solubility of 6-Chloro-1-hexyne in Organic Solvents: A Technical Guide.

Sources

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. 6-Chloro-7-nitroquinoxaline|CAS 109541-21-1 [benchchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Quinoxaline Derivatives

This guide provides an in-depth exploration of the core physical and chemical characteristics of quinoxaline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind the properties and experimental choices associated with this vital class of heterocyclic compounds.

Introduction: The Quinoxaline Scaffold

Quinoxaline, also known as benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1][2][3] This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile physicochemical properties and its presence in numerous bioactive molecules.[3][4][5][6] The quinoxaline core is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, making it a frequent starting point for drug discovery. Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[1][4][7][8] Notably, several marketed drugs, such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib (Balversa), incorporate the quinoxaline moiety, underscoring its therapeutic relevance.[7]

Core Physical Characteristics

The physical properties of quinoxaline derivatives are foundational to their handling, formulation, and mechanism of action. These properties are highly tunable through substitution on either the benzene or pyrazine ring.

General Properties

The parent quinoxaline is a white crystalline solid with a melting point of 29-30°C and is soluble in water.[1][3][9] Derivatives are typically crystalline solids, with melting points and solubilities being heavily influenced by the nature of their substituents. For instance, the introduction of polar groups can increase water solubility, a critical factor in drug development, while larger, nonpolar substituents will generally increase the melting point and decrease aqueous solubility due to stronger intermolecular forces and increased lipophilicity.

Spectroscopic Signature

Spectroscopic analysis is the cornerstone of characterizing any newly synthesized quinoxaline derivative. Understanding their typical spectral signatures is crucial for structural confirmation and purity assessment.

-

UV-Vis Spectroscopy: Quinoxaline derivatives exhibit characteristic absorption bands in the UV-visible region arising from π → π* and n → π* electronic transitions.[10][11] The high-energy π → π* transitions are typically observed in the 200-300 nm range, while the lower-energy, less intense n → π* transitions of the pyrazine ring nitrogens appear at longer wavelengths (>300 nm). The position and intensity of these bands are sensitive to the electronic nature of substituents and the polarity of the solvent.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key vibrational bands for the quinoxaline core include C=N stretching vibrations around 1500-1600 cm⁻¹ and aromatic C=C stretching vibrations. The presence and position of bands corresponding to substituents (e.g., C=O, N-H, O-H, C-Cl) are used to confirm the structure of the derivative.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure.

-

¹H NMR: The protons on the quinoxaline core typically resonate in the aromatic region (δ 7.5-9.0 ppm). Protons on the pyrazine ring (at positions 2 and 3) are generally downfield compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atoms.

-

¹³C NMR: The carbons of the pyrazine ring are also significantly deshielded, appearing further downfield than the benzenoid carbons. The chemical shifts are highly predictable and sensitive to the electronic effects of substituents, providing valuable information about their position on the ring system.[13][14]

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of a derivative. The fragmentation patterns observed can also provide structural clues, often involving characteristic cleavages of the pyrazine ring or its substituents.[13]

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Information Provided |

| UV-Vis | π → π* transition | 200-300 nm | Core aromatic system conjugation |

| n → π* transition | >300 nm | Presence of non-bonding electrons on Nitrogen | |

| FT-IR | Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Benzene and Pyrazine ring integrity |

| C=N Stretch | 1500-1600 cm⁻¹ | Pyrazine ring structure | |

| ¹H NMR | Benzene Ring Protons | δ 7.5-8.5 ppm | Substitution pattern on the benzene ring |

| Pyrazine Ring Protons | δ 8.5-9.0 ppm | Substitution pattern on the pyrazine ring | |

| ¹³C NMR | Benzene Ring Carbons | δ 120-140 ppm | Electronic environment of the benzene moiety |

| Pyrazine Ring Carbons | δ 140-160 ppm | Electronic environment of the pyrazine moiety | |

| Mass Spec (EI) | Molecular Ion Peak (M⁺) | Varies | Molecular Weight and Formula Confirmation |

Chemical Characteristics and Reactivity

The chemical reactivity of the quinoxaline scaffold is dictated by the electronic interplay between the electron-rich benzene ring and the electron-deficient pyrazine ring. This duality allows for selective chemical modifications.

-

Electrophilic Aromatic Substitution: Due to the deactivating, electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, electrophilic substitution is challenging and occurs preferentially on the benzene ring, primarily at positions 5 and 8. Forcing conditions are often required, such as using oleum for nitration.[3][15]

-

Nucleophilic Substitution: The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack. Halogens or other good leaving groups at the 2 and 3 positions are readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), making this a primary strategy for functionalization.

-

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form mono- or di-N-oxides, typically using peroxy acids. These N-oxides alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. Alkyl side chains attached to the core can also be oxidized to carboxylic acids without affecting the aromatic system.[1][15]

-

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation can reduce it to a tetrahydroquinoxaline.[15] Electrochemical studies show that the reduction process often involves a single-electron transfer, which can be relevant to the biological activity of these compounds.[16][17]

-

Photochemistry: Upon UV irradiation, some quinoxaline derivatives can become photoactive, interacting with molecular oxygen to generate reactive oxygen species (ROS) like the superoxide radical anion.[10] This property is being explored for applications in photodynamic therapy.

Caption: General reactivity map for the quinoxaline scaffold.

Synthesis and Characterization: A Practical Workflow

The most prevalent and reliable method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][18][19][20] This reaction is robust, high-yielding, and tolerates a wide variety of substituents on both reactants, providing straightforward access to a diverse library of derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a classic, self-validating synthesis that serves as an excellent model for quinoxaline chemistry. The formation of the crystalline product, which can be easily purified and characterized, provides clear validation of the reaction's success.

Objective: To synthesize 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Ethanol (30 mL)

-

Glacial Acetic Acid (catalytic, ~0.5 mL)

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve benzil in 20 mL of ethanol by gently warming and stirring.

-

Addition of Diamine: In a separate beaker, dissolve o-phenylenediamine in 10 mL of ethanol. Add this solution to the flask containing the benzil solution.

-

Catalysis: Add a few drops (~0.5 mL) of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation by protonating a carbonyl oxygen, making it more electrophilic.

-

Reaction: Reflux the mixture with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar spot for the product.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Purification: Collect the pale yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven. The expected yield is typically high (>90%). The melting point of the pure product is 127-129°C.

Synthesis and Characterization Workflow

The logical flow from synthesis to structural confirmation is critical for ensuring the integrity of the research.

Caption: Standard workflow from synthesis to characterization.

Structure-Activity Relationships (SAR)

The physical and chemical properties of quinoxaline derivatives are directly linked to their biological activity. SAR studies aim to understand how modifying the structure impacts efficacy and selectivity.

-

Substitutions at C2 and C3: The pyrazine ring is a key interaction site. Substituents at these positions can modulate binding affinity to biological targets. For example, in anticancer research, bulky aromatic or heteroaromatic groups at C2 and C3 have been shown to enhance antiproliferative activity, likely by improving interactions within the binding pockets of kinases or other enzymes.[21]

-

Substitutions at C6 and C7: The benzene ring offers another vector for modification. Introducing electron-donating or -withdrawing groups, or groups that can form hydrogen bonds (e.g., amines, hydroxyls), at these positions can significantly alter the molecule's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and target engagement.

-

General Principle: The planar nature of the quinoxaline ring system is often crucial for its ability to intercalate with DNA or fit into the flat binding sites of enzymes like protein kinases.[10]

Caption: Key structure-activity relationship insights for quinoxalines.

Conclusion

Quinoxaline derivatives represent a remarkably versatile and powerful class of compounds. Their tunable physical properties, predictable chemical reactivity, and straightforward synthesis make them ideal scaffolds for systematic investigation. A thorough understanding of their spectroscopic and chemical characteristics is essential for any scientist aiming to harness their potential in drug discovery, materials science, or organic synthesis. The principles and protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and characterization of novel quinoxaline derivatives with tailored functions.

References

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). [Source Not Available].

- Synthesis and biological activity of quinoxaline deriv

- Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). NIH.

- Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (2016).

- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). [Source Not Available].

- Structure-Activity Relationship (SAR)

- Exploring Biological Activities of Quinoxaline Derivatives. (2011).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). [Source Not Available].

- General synthetic pathway for the synthesis of quinoxaline derivatives. (n.d.).

- A systematic review on the anti-microbial activities and structure-activity relationship (SAR)